molecular formula C17H16BrFN4OS B12731475 Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-(2-cyano-3-ethoxy-6-fluorophenyl)ethyl)- CAS No. 181305-32-8

Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-(2-cyano-3-ethoxy-6-fluorophenyl)ethyl)-

Cat. No.: B12731475
CAS No.: 181305-32-8
M. Wt: 423.3 g/mol
InChI Key: ABMFUNFAKALUSS-UHFFFAOYSA-N
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Description

Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2-cyano-3-ethoxy-6-fluorophenyl)ethyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its unique structural features, which include a brominated pyridine ring and a cyano-ethoxy-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2-cyano-3-ethoxy-6-fluorophenyl)ethyl)- typically involves multi-step organic reactions. The process may start with the bromination of 2-pyridine, followed by the introduction of the cyano-ethoxy-fluorophenyl group through a series of substitution reactions. The final step usually involves the formation of the thiourea linkage under controlled conditions, such as the use of thiourea and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2-cyano-3-ethoxy-6-fluorophenyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions may lead to the formation of amine derivatives.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2-cyano-3-ethoxy-6-fluorophenyl)ethyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring and the cyano-ethoxy-fluorophenyl group contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • Thiourea, N-(2-pyridinyl)-N’-(2-(2-cyano-3-ethoxyphenyl)ethyl)-
  • Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(2-cyano-3-ethoxy-6-fluorophenyl)ethyl)-

Uniqueness

Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2-cyano-3-ethoxy-6-fluorophenyl)ethyl)- is unique due to the presence of the bromine atom in the pyridine ring, which may enhance its reactivity and binding properties compared to similar compounds. The combination of the cyano-ethoxy-fluorophenyl group also contributes to its distinct chemical and biological activities.

Properties

CAS No.

181305-32-8

Molecular Formula

C17H16BrFN4OS

Molecular Weight

423.3 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-3-[2-(2-cyano-3-ethoxy-6-fluorophenyl)ethyl]thiourea

InChI

InChI=1S/C17H16BrFN4OS/c1-2-24-15-5-4-14(19)12(13(15)9-20)7-8-21-17(25)23-16-6-3-11(18)10-22-16/h3-6,10H,2,7-8H2,1H3,(H2,21,22,23,25)

InChI Key

ABMFUNFAKALUSS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)CCNC(=S)NC2=NC=C(C=C2)Br)C#N

Origin of Product

United States

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